molecular formula C16H18N4O2S B3985547 1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE

1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE

Cat. No.: B3985547
M. Wt: 330.4 g/mol
InChI Key: PCXLBFJAJPIVSE-UHFFFAOYSA-N
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Description

1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE is an organic compound with the molecular formula C16H18N4O2S This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a pyridylsulfanyl group

Preparation Methods

The synthesis of 1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the pyridylsulfanyl group. The reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-METHYL-4-[4-NITRO-3-(2-PYRIDYLSULFANYL)PHENYL]PIPERAZINE can be compared to other piperazine derivatives, such as:

  • 1-Methyl-4-(3-nitrophenyl)piperazine
  • 1-Methyl-4-(4-nitrophenyl)piperazine

These compounds share similar structural features but differ in the position of the nitro group or the presence of additional substituents. The unique combination of the nitrophenyl and pyridylsulfanyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-18-8-10-19(11-9-18)13-5-6-14(20(21)22)15(12-13)23-16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXLBFJAJPIVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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